molecular formula C26H22N2O4S2 B3630137 2-{2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide

2-{2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide

Cat. No.: B3630137
M. Wt: 490.6 g/mol
InChI Key: JUAKHOWGTAKTSH-HAHDFKILSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiazolidine ring, a phenyl ring, and an acetamide group. Thiazolidines are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms . Phenyl groups are common in many organic compounds and are a variant of benzene. Acetamides are a type of amide in which the -NH2 group is substituted with a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazolidine ring might be formed through a cyclization reaction . The phenyl and acetamide groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiazolidine ring, for example, is a five-membered ring with sulfur and nitrogen atoms . The phenyl group is a six-membered carbon ring, and the acetamide group contains a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The compound contains several reactive sites, such as the carbonyl group in the acetamide, which could undergo nucleophilic acyl substitution or addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and a certain reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets in the body to produce a therapeutic effect .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate safety measures when handling it, such as wearing gloves and eye protection .

Future Directions

The future research directions for this compound could involve studying its potential uses. For example, it might be studied for its potential as a pharmaceutical drug, a catalyst in chemical reactions, or a material in various industries .

Properties

IUPAC Name

2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4S2/c1-17-8-6-7-11-20(17)27-24(29)16-32-21-13-12-18(14-22(21)31-2)15-23-25(30)28(26(33)34-23)19-9-4-3-5-10-19/h3-15H,16H2,1-2H3,(H,27,29)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAKHOWGTAKTSH-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide

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